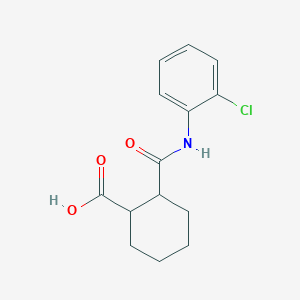

2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

2-[(2-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTZBHJKEUEFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Intermediate Route

Cyclohexane-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. The acid chloride subsequently reacts with 2-chloroaniline in the presence of a base (e.g., triethylamine or pyridine) to form the target amide.

Reaction Scheme:

-

Cyclohexane-2-carboxylic acid + SOCl₂ → Cyclohexane-2-carbonyl chloride

-

Cycloexane-2-carbonyl chloride + 2-chloroaniline → 2-((2-chlorophenyl)carbamoyl)cyclohexanecarboxylic acid

Conditions:

-

Step 1: Reflux in anhydrous dichloromethane (DCM) or toluene under nitrogen.

-

Step 2: Room temperature, 12–24 hours, with stoichiometric base to neutralize HCl.

Yield and Purity:

Coupling Agent-Mediated Amidation

For substrates sensitive to acid chloride formation, carbodiimide-based coupling agents (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt) facilitate direct amide bond formation. This method avoids harsh acidic conditions and is preferred for thermally labile intermediates.

Example Protocol:

-

Cyclohexane-2-carboxylic acid (1 equiv), 2-chloroaniline (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv) in DMF, stirred at 0°C to room temperature for 24 hours.

-

Workup includes aqueous extraction and column chromatography (silica gel, ethyl acetate/hexane).

Advantages:

Multi-Step Synthesis from Cyclohexene Precursors

For cases where cyclohexane-2-carboxylic acid is unavailable, the cyclohexane ring can be constructed de novo using cyclization or Diels-Alder reactions.

Diels-Alder Approach

A cyclohexene intermediate is formed via [4+2] cycloaddition between a diene (e.g., 1,3-butadiene) and a dienophile functionalized with a carboxylic acid precursor (e.g., maleic anhydride). Subsequent hydrogenation and oxidation yield the cyclohexanecarboxylic acid backbone.

Key Steps:

-

Diels-Alder reaction: Maleic anhydride + 1,3-butadiene → Cyclohexene dicarboxylic anhydride.

-

Hydrogenation (Pd/C, H₂) → Cyclohexane-1,2-dicarboxylic acid.

-

Selective mono-amidation with 2-chloroaniline using EDCl/HOBt.

Challenges:

Friedel-Crafts Alkylation for Aromatic Substitution

While the chlorophenyl group in the target compound is part of the aniline moiety, Friedel-Crafts alkylation can indirectly contribute to precursor synthesis. For example, attaching a chlorophenyl group to a cyclohexane ring prior to functionalization.

Example from Patent CN101973872A:

-

Cyclohexene reacts with chlorobenzene in the presence of AlCl₃ to form 4-(4-chlorophenyl)cyclohexane-1-methanoic acid.

-

Adaptation for target compound: Introduce carboxylic acid and carbamoyl groups post-alkylation.

Limitations:

-

Limited to synthesizing intermediates with aromatic substituents directly on the cyclohexane ring.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Purity | Complexity |

|---|---|---|---|---|

| Acid Chloride Amidation | SOCl₂, 2-chloroaniline | 70–85% | >95% | Low |

| Coupling Agent-Mediated | EDCl, HOBt | 65–75% | >90% | Moderate |

| Diels-Alder Synthesis | Maleic anhydride, Pd/C | 50–60% | >85% | High |

| Friedel-Crafts Alkylation | AlCl₃, chlorobenzene | 40–55% | >80% | High |

Industrial-Scale Considerations

Large-scale production (e.g., >300 kg) demands telescoped steps and rigorous process control, as demonstrated in the synthesis of related compounds:

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Physicochemical and Computational Insights

- Hydrogen-Bonding Capacity: Analogs like (3 H-bond donors, 4 acceptors) and (predicted pKa 4.45) highlight how substituents modulate solubility and ionization.

- LogP and Lipophilicity: Ethoxy () and benzyl () groups increase LogP, suggesting greater membrane penetration compared to polar sulfamoyl () or carboxylic acid moieties.

Biological Activity

2-((2-Chlorophenyl)carbamoyl)cyclohexanecarboxylic acid, with the molecular formula , is an organic compound notable for its unique structural features, including the presence of both a chlorophenyl group and a carbamoyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

Molecular Structure

- Molecular Formula :

- CAS Number : 393134-39-9

- Molecular Weight : 287.74 g/mol

Functional Groups

- Chlorophenyl Group : Imparts unique electronic properties and reactivity.

- Carbamoyl Group : Enhances solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects.

Therapeutic Potential

Research indicates that this compound may exhibit:

- Anti-inflammatory Effects : Potentially useful in treating conditions characterized by inflammation.

- Analgesic Properties : May provide pain relief through modulation of pain pathways.

Case Studies and Research Findings

- Anti-cancer Activity : A study explored the compound's ability to induce apoptosis in cancer cell lines. The results indicated that it effectively triggered cell death in myeloid leukemia cells by disrupting mitochondrial function and activating caspases, which are crucial for apoptosis .

- Metabolic Disorders : Another investigation highlighted the compound's role as an agonist of G-protein coupled receptor 43 (GPR43), suggesting its utility in managing metabolic diseases such as Type 2 diabetes and associated lipid disorders .

- In vitro Studies : Laboratory studies demonstrated that this compound could inhibit specific enzymes involved in inflammatory pathways, further supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexanecarboxylic Acid | Lacks chlorophenyl and carbamoyl groups | Limited biological activity |

| 2-Chlorophenyl Isocyanate | A precursor for synthesis | Reactive but less therapeutic potential |

| Cyclohexylamine | Reduction product of the carbamoyl group | Exhibits some analgesic properties |

Uniqueness

The presence of both chlorophenyl and carbamoyl groups distinguishes this compound from its analogs, allowing it to engage in a broader range of chemical interactions and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.